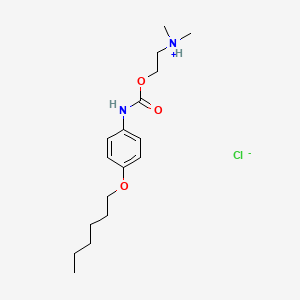

2-(Dimethylamino)ethyl p-(hexyloxy)carbanilate hydrochloride

Description

2-(Dimethylamino)ethyl p-(hexyloxy)carbanilate hydrochloride (CAS: 73025-26-0) is a carbamate derivative characterized by a hexyloxy-substituted phenyl group linked to a dimethylaminoethyl ester moiety. Its molecular formula is C₁₉H₃₁ClN₂O₃, with structural features critical to its physicochemical properties, including a lipophilic hexyloxy chain and a tertiary amine group that enhances solubility in acidic environments . The compound is structurally related to local anesthetics and neuromuscular blockers, though its specific applications remain under investigation .

Properties

CAS No. |

73025-26-0 |

|---|---|

Molecular Formula |

C17H29ClN2O3 |

Molecular Weight |

344.9 g/mol |

IUPAC Name |

2-[(4-hexoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C17H28N2O3.ClH/c1-4-5-6-7-13-21-16-10-8-15(9-11-16)18-17(20)22-14-12-19(2)3;/h8-11H,4-7,12-14H2,1-3H3,(H,18,20);1H |

InChI Key |

MNTLOZLQVISWAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl p-(hexyloxy)carbanilate hydrochloride typically involves the reaction of p-hexyloxycarbanilic acid with 2-(dimethylamino)ethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{p-Hexyloxycarbanilic acid} + \text{2-(Dimethylamino)ethyl chloride} \rightarrow \text{2-(Dimethylamino)ethyl p-(hexyloxy)carbanilate hydrochloride} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl p-(hexyloxy)carbanilate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Dimethylamino)ethyl p-(hexyloxy)carbanilate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a pharmacological agent.

Industry: The compound is utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl p-(hexyloxy)carbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways. The hexyloxycarbanilate moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variations

The hexyloxy group in the target compound distinguishes it from analogs with shorter or longer alkyl chains:

Key Findings :

- Ortho-substitution (heptyloxy) may alter steric interactions, affecting binding to biological targets compared to para-substituted analogs .

Functional Group Modifications

2.2.1 Amine Group Variations

- Cyclopentolate Hydrochloride (CAS: 512-15-2): Features a cyclopentyl group instead of hexyloxy. Its structure, C₁₇H₂₅ClNO₃, confers potent anticholinergic activity due to the rigid cyclopentyl moiety, contrasting with the flexible hexyl chain in the target compound .

- 2-(Hexahydro-1H-azepin-1-yl)ethyl p-butoxycarbanilate hydrochloride (): Replaces dimethylamino with a seven-membered azepane ring. This modification increases basicity (pKa ~9.5 vs.

2.2.2 Carbamate vs. Ester Derivatives

- Ethyl 4-(dimethylamino)benzoate: Demonstrates higher reactivity in polymerization reactions compared to 2-(dimethylamino)ethyl methacrylate, attributed to resonance stabilization of the aromatic amine . This suggests that the target compound’s carbamate linkage may offer greater hydrolytic stability than ester-based analogs.

Pharmacological and Toxicological Profiles

- Flubanilate Hydrochloride (CAS: 967-48-6): A trifluoromethyl-substituted analog with reported neuroactive properties. The electron-withdrawing CF₃ group enhances metabolic stability but may increase toxicity risks .

- Ethyl 4-(dimethylamino)benzoate: Exhibits lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to methacrylate derivatives, highlighting the influence of functional groups on safety .

Key Research Findings

- Reactivity : Carbamates like the target compound generally exhibit slower hydrolysis rates than esters, enhancing their duration of action in biological systems .

- Solubility-Lipophilicity Balance : The hexyloxy chain optimizes partition coefficients (logP ~2.5), making the compound suitable for formulations requiring both solubility and membrane penetration .

- Toxicological Gaps: Limited data exist on chronic exposure effects, necessitating further studies to assess genotoxicity and organ-specific risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.